

In-Depth Technical Guide: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Cat. No.:	B1269907

[Get Quote](#)

CAS Number: 6647-98-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, a plausible synthesis protocol, and explores its potential biological activities based on the known pharmacology of related pyrazole derivatives.

Physicochemical and Spectroscopic Data

Quantitative data for **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid** are summarized in the tables below for easy reference and comparison.

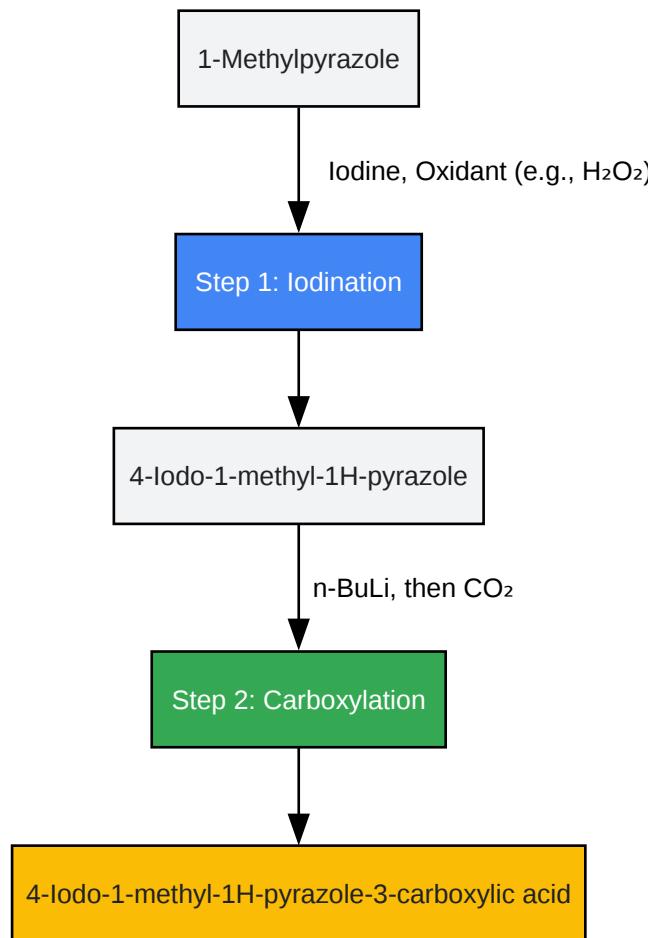
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	6647-98-9	[1] [2] [3]
Molecular Formula	C ₅ H ₅ IN ₂ O ₂	[3] [4]
Molecular Weight	252.01 g/mol	[4]
Melting Point	59-64 °C (for precursor 4-iodo-1-methyl-1H-pyrazole)	[5]
Boiling Point	Not available	
Solubility	Not available	
InChIKey	UQPXGRAYQOWZOD-UHFFFAOYSA-N	
SMILES	CN1C=C(I)C(=N1)C(=O)O	[1] [3]

Note: An experimental melting point for the final carboxylic acid is not readily available in the reviewed literature. The provided melting point is for the key intermediate, 4-iodo-1-methyl-1H-pyrazole.

Table 2: Spectroscopic Data

Spectrum Type	Key Features and Interpretation
¹ H NMR	Expected signals: a singlet for the N-methyl protons (around 3.9-4.1 ppm), a singlet for the pyrazole ring proton (C5-H, likely downfield, >7.5 ppm), and a broad singlet for the carboxylic acid proton (highly variable, >10 ppm).
¹³ C NMR	Expected signals: N-methyl carbon (around 40 ppm), pyrazole ring carbons (C3, C4, C5), and a carboxylic acid carbonyl carbon (around 160-170 ppm). The carbon bearing the iodine (C4) would be expected at a lower field compared to an unsubstituted pyrazole.
Mass Spectrometry (MS)	The mass spectrum is expected to show a molecular ion peak (M ⁺) at m/z 252. Key fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). ^{[6][7]}


Note: Experimentally obtained spectra for **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid** are not publicly available. The interpretations are based on general principles of NMR and MS for similar structures. A mass spectrum (GC) of the title compound is available on SpectraBase, but requires a subscription for full access.^[8]

Synthesis Methodology

A plausible and efficient two-step synthesis for **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid** is outlined below. This protocol is a composite based on established methods for the synthesis of the precursor and the subsequent carboxylation reaction.

Diagram 1: Proposed Synthesis Workflow

Proposed Synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid

[Click to download full resolution via product page](#)

Caption: A two-step synthetic route to the target compound.

Experimental Protocol

Step 1: Synthesis of 4-Iodo-1-methyl-1H-pyrazole

This procedure is adapted from a patented method for the iodination of 1-methylpyrazole.^[8]

- Materials: 1-Methylpyrazole, Iodine (I_2), Hydrogen Peroxide (H_2O_2 , 35-50% aqueous solution), Sodium Hydroxide (NaOH) solution (10-30 wt%).

- Procedure:
 - In a reaction flask, charge 1-methylpyrazole and iodine (molar ratio 1:1.0-1.3).
 - Heat the mixture to 40-80 °C with stirring.
 - Slowly add the aqueous hydrogen peroxide solution dropwise over 1-5 hours, maintaining the reaction temperature. The oxidant reacts with the hydrogen iodide formed during the reaction to regenerate iodine, thus improving the overall yield.[8]
 - After the addition is complete, continue stirring for an additional 1-12 hours, monitoring the reaction progress by TLC or GC.
 - Once the reaction is complete, cool the mixture and adjust the pH to 5-9 with the sodium hydroxide solution.
 - Cool the mixture further to induce crystallization.
 - Collect the light yellow crystals of 4-iodo-1-methyl-1H-pyrazole by filtration, wash with cold water, and dry under vacuum.[8]
- Expected Yield: 86-95%. [8]

Step 2: Synthesis of **4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid**

This step involves the regioselective carboxylation of the synthesized 4-iodo-1-methyl-1H-pyrazole at the C3 position via a lithiation-carboxylation sequence. This is a common method for the introduction of a carboxylic acid group onto a heterocyclic ring.

- Materials: 4-iodo-1-methyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry Carbon Dioxide (CO₂, solid or gas), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Hydrochloric Acid (HCl, aqueous solution).
- Procedure:
 - Dissolve 4-iodo-1-methyl-1H-pyrazole in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The C3 proton of the pyrazole ring is the most acidic and will be preferentially deprotonated.
- Stir the resulting solution at -78 °C for 1-2 hours.
- Quench the reaction by adding an excess of crushed dry ice or by bubbling dry carbon dioxide gas through the solution.
- Allow the reaction mixture to slowly warm to room temperature.
- Add water to the reaction mixture and separate the aqueous layer.
- Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
- Acidify the aqueous layer to a pH of 3-4 with the hydrochloric acid solution to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid**.

Potential Biological Activities and Applications in Drug Discovery

While no specific biological activities have been reported for **4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid**, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.^[1] The biological activities of structurally related compounds suggest several potential therapeutic applications for this molecule.

- Kinase Inhibition: Pyrazole derivatives are known to be potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and p38 MAP kinase, which are implicated in inflammatory diseases and neurodegenerative disorders.^{[6][9][10]} The specific substitution pattern of the target molecule could confer selectivity for certain kinases.

- Anti-inflammatory and Antibacterial Activity: Pyrazole-3-carboxylic acid derivatives have been investigated as carriers for nitric oxide (NO), a key signaling molecule in inflammation and the immune response.[11] By functionalizing the carboxylic acid group, it may be possible to develop prodrugs that release NO and exhibit anti-inflammatory and antibacterial properties.
- Antifungal Activity: Several commercial fungicides are amides derived from pyrazole carboxylic acids, acting as succinate dehydrogenase inhibitors (SDHIs).[12][13] This suggests that derivatives of **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid** could be explored for their antifungal potential.

Proposed Biological Screening Workflow

Given the lack of specific biological data, a general workflow for the initial screening of **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid** is proposed.

Diagram 2: Biological Screening Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for evaluating the biological activity.

This workflow begins with an assessment of the compound's general cytotoxicity. Non-toxic concentrations would then be used in a panel of target-based and phenotypic screens to identify potential biological activities. Promising "hits" would then proceed to lead optimization and *in vivo* studies.

Conclusion

4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a readily synthesizable heterocyclic compound. While its specific physicochemical and biological properties are not yet fully characterized in the public domain, its structural similarity to known bioactive molecules, particularly in the areas of kinase inhibition and anti-inflammatory/antimicrobial applications, makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols and screening strategies outlined in this guide provide a framework for future research into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 6647-98-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 4-碘-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]

- 10. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269907#4-iodo-1-methyl-1h-pyrazole-3-carboxylic-acid-cas-number-6647-98-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com